Cas no 86915-16-4 (7-chloro-3-methyl-1H-Indole)
7-chloro-3-methyl-1H-Indole Chemical and Physical Properties
Names and Identifiers
-
- 7-chloro-3-methyl-1H-Indole
- 1H-INDOLE,7-CHLORO-3-METHYL
- 7-chloro-3-methylindole
- SY342731
- MFCD08236823
- DTXSID40458268
- 86915-16-4
- AB44105
- AKOS006285754
- FT-0739678
- 1h-indole,7-chloro-3-methyl-
- SCHEMBL4078677
- DB-076781
-
- MDL: MFCD08236823
- Inchi: 1S/C9H8ClN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3
- InChI Key: ZDYQGSVERICZGQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C(C)=CNC=21
Computed Properties
- Exact Mass: 165.03500
- Monoisotopic Mass: 165.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79000
- LogP: 3.12970
7-chloro-3-methyl-1H-Indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-chloro-3-methyl-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199011124-1g |
7-Chloro-3-methyl-1H-indole |
86915-16-4 | 95% | 1g |
$637.65 | 2023-08-31 | |
| Chemenu | CM232453-1g |
7-Chloro-3-methyl-1H-indole |
86915-16-4 | 95%+ | 1g |
$553 | 2023-02-01 | |
| Enamine | EN300-338744-0.05g |
7-chloro-3-methyl-1H-indole |
86915-16-4 | 0.05g |
$1308.0 | 2023-09-03 | ||
| Enamine | EN300-338744-0.1g |
7-chloro-3-methyl-1H-indole |
86915-16-4 | 0.1g |
$1371.0 | 2023-09-03 | ||
| Enamine | EN300-338744-0.25g |
7-chloro-3-methyl-1H-indole |
86915-16-4 | 0.25g |
$1432.0 | 2023-09-03 | ||
| Enamine | EN300-338744-0.5g |
7-chloro-3-methyl-1H-indole |
86915-16-4 | 0.5g |
$1495.0 | 2023-09-03 | ||
| Enamine | EN300-338744-1.0g |
7-chloro-3-methyl-1H-indole |
86915-16-4 | 1g |
$1557.0 | 2023-05-30 | ||
| Enamine | EN300-338744-2.5g |
7-chloro-3-methyl-1H-indole |
86915-16-4 | 2.5g |
$3051.0 | 2023-09-03 | ||
| Enamine | EN300-338744-5.0g |
7-chloro-3-methyl-1H-indole |
86915-16-4 | 5g |
$4517.0 | 2023-05-30 | ||
| Enamine | EN300-338744-10.0g |
7-chloro-3-methyl-1H-indole |
86915-16-4 | 10g |
$6697.0 | 2023-05-30 |
7-chloro-3-methyl-1H-Indole Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 7-chloro-3-methyl-1H-Indole
7-chloro-3-methyl-1H-Indole (CAS No. 86915-16-4): A Key Intermediate in Modern Pharmaceutical Synthesis
7-chloro-3-methyl-1H-indole, identified by its Chemical Abstracts Service number CAS No. 86915-16-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential applications in drug development. This compound belongs to the indole family, which is well-documented for its biological activity and role in the synthesis of various therapeutic agents.
The molecular structure of 7-chloro-3-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, with a chlorine substituent at the 7-position and a methyl group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. The presence of the chlorine atom at the 7-position enhances its reactivity, allowing for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
In recent years, 7-chloro-3-methyl-1H-indole has been explored as a precursor in the synthesis of various pharmacologically active compounds. One notable area of research involves its use in the development of indole-based antimicrobial agents. The indole core is known to exhibit broad-spectrum antimicrobial properties, and modifications at the 3- and 7-positions can fine-tune these properties for specific applications. For instance, studies have demonstrated that derivatives of 7-chloro-3-methyl-1H-indole can exhibit potent activity against Gram-positive bacteria, making them promising candidates for novel antibiotics.
Another significant application of 7-chloro-3-methyl-1H-indole lies in its role as a building block for anticancer agents. The indole scaffold is frequently found in natural products with cytotoxic effects, and synthetic modifications can enhance or alter these effects. Researchers have investigated the incorporation of 7-chloro-3-methyl-1H-indole into structures designed to inhibit kinases or other enzymes involved in cancer cell proliferation. Preliminary results suggest that certain derivatives exhibit inhibitory activity against multiple cancer cell lines, highlighting their potential as lead compounds for further drug development.
The synthesis of 7-chloro-3-methyl-1H-indole itself is an area of active interest, with several methodologies having been reported in the literature. One common approach involves the chlorination of 3-methylindole using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These methods typically afford high yields and are scalable for industrial applications. Additionally, catalytic hydrogenation techniques have been explored to introduce the methyl group at the 3-position, further demonstrating the compound's synthetic utility.
The versatility of 7-chloro-3-methyl-1H-indole extends beyond its use as an intermediate in pharmaceutical synthesis. It has also been employed in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system inherent in indole derivatives makes them suitable candidates for applications requiring efficient charge transport properties. Researchers have incorporated derivatives of 7-chloro-3-methyl-1H-indole into polymer blends to enhance their performance in electronic devices.
In conclusion, 7-chloro-3-methyl-1H-indole (CAS No. 86915-16-4) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug development, particularly for antimicrobial and anticancer agents. Furthermore, its utility in materials science highlights its broader impact on technological advancements. As research continues to uncover new possibilities for this compound, it is likely to remain a cornerstone of synthetic chemistry and industrial applications.
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